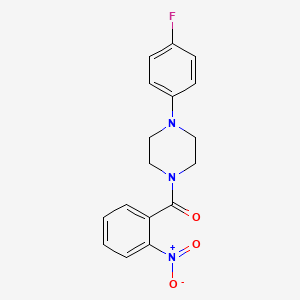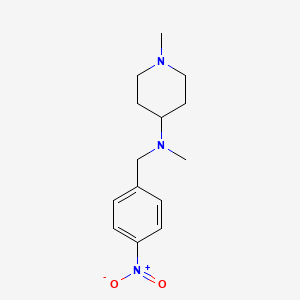![molecular formula C16H20N2O2 B5689829 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, also known as APDO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. APDO belongs to the spiro compounds family, which are characterized by having a unique structure that consists of two fused rings.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to improve cognitive function and have neuroprotective effects. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity and disrupt the cell membrane of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, there are also limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. One potential direction is to further investigate its therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its potential as a drug delivery system, as the spiro structure of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has unique properties that may make it an effective carrier for other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene and to optimize its synthesis method for larger-scale production.
Conclusion:
In conclusion, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, or 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, is a heterocyclic compound that has shown potential therapeutic applications in various fields of medicine. Its unique spiro structure and biochemical and physiological effects make it a promising candidate for further research and development. While there are limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, its potential benefits make it a valuable compound for scientific research.
Méthodes De Synthèse
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene can be synthesized through a multi-step reaction that involves the reaction of 2-phenylglycidic acid with hydrazine hydrate to form 2-phenyl-3-hydrazino-propanoic acid. The resulting compound is then reacted with acetic anhydride to form 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. The synthesis of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been optimized to achieve high yields and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has shown potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have neuroprotective effects, which can help in the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial and fungal infections.
Propriétés
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.6]undec-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)18-16(11-7-2-3-8-12-16)20-15(17-18)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRARGULKOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-en-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)


![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

